molecular formula C15H12O B14719544 2-ethyl-9H-fluoren-9-one CAS No. 20371-61-3

2-ethyl-9H-fluoren-9-one

Cat. No.: B14719544
CAS No.: 20371-61-3
M. Wt: 208.25 g/mol
InChI Key: FCWCSLQRWQWFPP-UHFFFAOYSA-N
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Description

2-Ethyl-9H-fluoren-9-one is a fluorene derivative characterized by an ethyl substituent at the 2-position of the fluorenone backbone. Fluorenones are polycyclic aromatic hydrocarbons with a ketone group at the 9-position, making them versatile intermediates in organic synthesis and materials science. The ethyl group in 2-ethyl-9H-fluoren-9-one modifies the compound’s electronic and steric properties compared to the parent 9H-fluoren-9-one, influencing its reactivity, solubility, and applications.

Palladium-catalyzed annulation of arynes with 2-haloarenes (as reported by Peña et al. ) could be adapted for its synthesis. Alkylation of 9H-fluoren-9-one with ethyl halides under basic conditions is another plausible route.

Properties

CAS No.

20371-61-3

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

2-ethylfluoren-9-one

InChI

InChI=1S/C15H12O/c1-2-10-7-8-12-11-5-3-4-6-13(11)15(16)14(12)9-10/h3-9H,2H2,1H3

InChI Key

FCWCSLQRWQWFPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-ethyl-9H-fluoren-9-one can be synthesized through various methods, including the Friedel-Crafts alkylation of fluorenone derivatives. One efficient method involves the use of trifluoromethanesulfonic acid (TfOH) as a catalyst in nitromethane at 80°C, yielding high purity products . Another method involves palladium-catalyzed carbonylative multiple C-C bond formation, which is a versatile approach for constructing fluorenone derivatives .

Industrial Production Methods

Industrial production of 2-ethyl-9H-fluoren-9-one typically involves large-scale Friedel-Crafts reactions or palladium-catalyzed processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-9H-fluoren-9-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the fluorenone core to fluorenol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the fluorenone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to optimize yield and selectivity .

Major Products

Major products formed from these reactions include oxidized fluorenones, fluorenol derivatives, and various substituted fluorenones. These products have diverse applications in organic synthesis and material science.

Mechanism of Action

The mechanism of action of 2-ethyl-9H-fluoren-9-one involves its interaction with molecular targets and pathways. For instance, fluorenone derivatives can inhibit specific enzymes or interact with cellular components, leading to their biological effects. The exact mechanism depends on the specific derivative and its target, but common pathways include enzyme inhibition and modulation of cellular signaling .

Comparison with Similar Compounds

Physical Properties :

  • Molecular Weight : 208.26 g/mol (calculated based on C15H12O).
  • Melting Point: Not explicitly reported, but expected to be lower than 9H-fluoren-9-one (82–84°C ) due to reduced symmetry from the ethyl group.
  • Solubility : Likely higher in organic solvents than the parent compound due to the hydrophobic ethyl substituent.

Structural and Functional Group Comparisons

The table below highlights key structural differences and their implications:

Compound Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Applications Reference
2-Ethyl-9H-fluoren-9-one 2-Ethyl 208.26 Not reported Organic synthesis, materials Inferred
9H-Fluoren-9-one None 180.20 82–84 Organic synthesis, photovoltaics
2-Phenyl-9H-fluoren-9-one 2-Phenyl 256.30 140–141 OLEDs, optoelectronics
2-Methoxy-9H-fluoren-9-one 2-Methoxy 210.23 Not reported Pharmaceuticals, dyes
9,9-Dimethyl-2-nitro-9H-fluorene 9,9-Dimethyl, 2-Nitro 255.27 Not reported Pharmaceutical intermediates
2-(Diethylaminoethoxy)-9H-fluoren-9-one hydrochloride 2-Diethylaminoethoxy 385.41 Not reported Reference material (ANDA/NDA)
Key Observations:

Electronic Effects: 2-Ethyl: Electron-neutral alkyl group enhances solubility without significantly altering electronic properties. 2-Nitro (in 9,9-dimethyl analog): Strong electron-withdrawing effect, useful for stabilizing reactive intermediates in pharmaceuticals .

Steric Effects :

  • 9,9-Dimethyl : Steric hindrance at the 9-position reduces reactivity at the ketone group compared to 2-ethyl derivatives .
  • 2-Phenyl : Bulky substituent increases melting point (140–141°C) and may enhance thermal stability in optoelectronic devices .

Applications: 2-Ethyl: Suitable for organic synthesis and materials requiring balanced hydrophobicity and processability. 2-(Diethylaminoethoxy): Used as a high-purity reference standard in pharmaceutical production . 9,9-Dimethyl-2-nitro: Intermediate in drug synthesis (e.g., anti-inflammatory or antitumor agents) .

Research Findings

  • Optoelectronic Performance: 2-Phenyl-9H-fluoren-9-one demonstrates high luminescent efficiency in OLEDs due to extended π-conjugation from the phenyl group . Fluorenone derivatives with electron-donating groups (e.g., methoxy) show redshifted absorption spectra, beneficial for light-harvesting materials .
  • Pharmaceutical Relevance: The diethylaminoethoxy substituent in 2-(2-(diethylamino)ethoxy)-9H-fluoren-9-one hydrochloride enhances bioavailability, making it valuable in drug formulation .

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